molecular formula C17H14N2O B10835446 4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole

4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole

Cat. No.: B10835446
M. Wt: 262.30 g/mol
InChI Key: OZIYVKPSWZBCSG-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for PMID29473428-Compound-34 involves several key steps. The starting materials and reagents used in the synthesis include cyclopropylamine and various aromatic compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

PMID29473428-Compound-34 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID29473428-Compound-34 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of LSD1 and its effects on gene expression.

    Biology: It is used to investigate the role of LSD1 in various biological processes, including cell differentiation and proliferation.

    Medicine: It has potential therapeutic applications in the treatment of cancer and other diseases where LSD1 is implicated.

    Industry: It may be used in the development of new drugs and therapies targeting LSD1

Mechanism of Action

The mechanism of action of PMID29473428-Compound-34 involves the inhibition of lysine-specific demethylase LSD1. LSD1 has an FAD co-factor which is covalently modified by the cyclopropylamine in PMID29473428-Compound-34 through an electron-transfer mechanism. This inhibition disrupts the normal function of LSD1, preventing the catalysis of key biochemical reactions and leading to a cascade of downstream effects within the cellular pathway .

Comparison with Similar Compounds

PMID29473428-Compound-34 is unique in its ability to inhibit LSD1 through a mechanism-based approach. Similar compounds include:

PMID29473428-Compound-34 stands out due to its specific targeting and inhibition mechanism, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole

InChI

InChI=1S/C17H14N2O/c1-12-6-2-5-9-16(12)20-17-13-7-3-4-8-14(13)19-11-18-10-15(17)19/h2-11,17H,1H3

InChI Key

OZIYVKPSWZBCSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2C3=CC=CC=C3N4C2=CN=C4

Origin of Product

United States

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